molecular formula C11H13NO B7807464 4-(Benzyloxy)butanenitrile

4-(Benzyloxy)butanenitrile

Cat. No.: B7807464
M. Wt: 175.23 g/mol
InChI Key: LCXIBFQKPWBUSG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by a benzyloxy group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutanenitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybutanenitrile+Benzyl BromideK2CO3,DMFThis compound+KBr+H2O\text{4-Hydroxybutanenitrile} + \text{Benzyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr} + \text{H}_2\text{O} 4-Hydroxybutanenitrile+Benzyl BromideK2​CO3​,DMF​this compound+KBr+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like DMF or tetrahydrofuran (THF).

Major Products

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: 4-(Benzyloxy)butylamine.

    Substitution: Various substituted benzyloxybutanenitrile derivatives.

Scientific Research Applications

4-(Benzyloxy)butanenitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates due to its structural features.

    Material Science: It can be utilized in the preparation of novel materials with specific properties.

    Biological Studies: Its derivatives may exhibit biological activity, making it useful in biochemical research.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)butanenitrile depends on its specific application. For instance, in pharmaceutical research, it may interact with biological targets such as enzymes or receptors. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The nitrile group can participate in hydrogen bonding or act as a bioisostere for other functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)butanenitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)butanenitrile: Contains an ethoxy group instead of a benzyloxy group.

    4-(Phenoxy)butanenitrile: Features a phenoxy group in place of the benzyloxy group.

Uniqueness

4-(Benzyloxy)butanenitrile is unique due to the presence of the benzyloxy group, which imparts specific chemical properties such as increased stability and potential for further functionalization. The benzyloxy group also enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability.

Properties

IUPAC Name

4-phenylmethoxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXIBFQKPWBUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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